molecular formula C23H21N5O5 B14974870 N-(5-acetamido-2-methoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

N-(5-acetamido-2-methoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B14974870
M. Wt: 447.4 g/mol
InChI Key: UVLUBDBFLXCLQQ-UHFFFAOYSA-N
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Description

N-(5-ACETAMIDO-2-METHOXYPHENYL)-5-METHYL-2,4-DIOXO-3-PHENYL-1H,2H,3H,4H,5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolopyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ACETAMIDO-2-METHOXYPHENYL)-5-METHYL-2,4-DIOXO-3-PHENYL-1H,2H,3H,4H,5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic synthesis. One common method includes the condensation of appropriate amines with pyrrolopyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-ACETAMIDO-2-METHOXYPHENYL)-5-METHYL-2,4-DIOXO-3-PHENYL-1H,2H,3H,4H,5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide (NaOH).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOH in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(5-ACETAMIDO-2-METHOXYPHENYL)-5-METHYL-2,4-DIOXO-3-PHENYL-1H,2H,3H,4H,5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-ACETAMIDO-2-METHOXYPHENYL)-5-METHYL-2,4-DIOXO-3-PHENYL-1H,2H,3H,4H,5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(5-ACETAMIDO-2-METHOXYPHENYL)-N-METHYLGLYCINE ETHYL ESTER: Similar in structure but with different functional groups.

    Indole Derivatives: Share a similar aromatic core and exhibit diverse biological activities.

Uniqueness

N-(5-ACETAMIDO-2-METHOXYPHENYL)-5-METHYL-2,4-DIOXO-3-PHENYL-1H,2H,3H,4H,5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific combination of functional groups and the pyrrolopyrimidine core, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H21N5O5

Molecular Weight

447.4 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C23H21N5O5/c1-13(29)24-14-9-10-18(33-3)17(11-14)25-21(30)16-12-27(2)20-19(16)26-23(32)28(22(20)31)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,24,29)(H,25,30)(H,26,32)

InChI Key

UVLUBDBFLXCLQQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=CC=C4)C

Origin of Product

United States

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